2-(4-氯苯基)-2-(哌嗪-1-基)乙酰胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

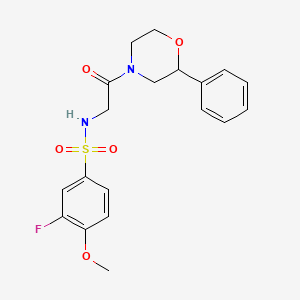

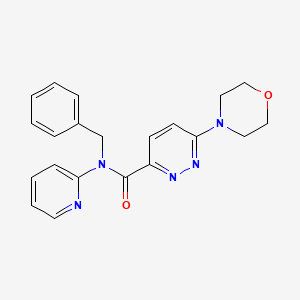

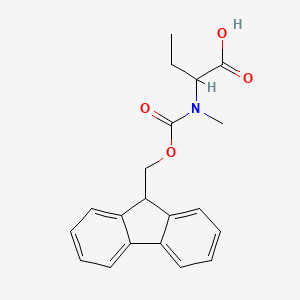

The compound 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a piperazine ring and chlorophenyl groups. For instance, the first paper describes a compound with a piperazinium dication and 2-(2,6-dichlorophenylamino)phenyl-acetate anions, highlighting the importance of hydrogen bonding in the solid-state structure of these types of compounds . The second paper details the synthesis of a compound with a piperazine ring and a 4-chlorophenyl group, which is structurally related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorobenzene derivatives with piperazine or its derivatives. In the second paper, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is described, where 1-(bromophenylmethyl)-4-chlorobenzene reacts with 2-hydroxyethylpiperazine under optimized conditions to yield the product with high purity . This suggests that a similar approach could potentially be used for the synthesis of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing piperazine rings and chlorophenyl groups is characterized by the potential for hydrogen bonding and the presence of non-equivalent centers of symmetry, as seen in the first paper . While the exact molecular structure of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is not provided, it can be inferred that it would exhibit similar structural features, including hydrogen bonding capabilities and symmetry considerations.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine and chlorophenyl moieties are not explicitly detailed in the provided papers. However, the synthesis paper suggests that these compounds can participate in nucleophilic substitution reactions, where the piperazine acts as a nucleophile reacting with an electrophilic chlorobenzene derivative . This type of reaction is likely relevant to the chemical behavior of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, based on the structural similarities to the compounds discussed, it can be anticipated that 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride would exhibit solid-state properties influenced by hydrogen bonding and would have a melting point and solubility affected by the presence of the chlorophenyl and piperazine groups, as well as the acetamide moiety. The optimization of reaction conditions in the synthesis paper also provides insight into the stability and reactivity of such compounds under various temperatures and reaction times.

科学研究应用

抗组胺药和过敏反应

研究表明,哌嗪的衍生物,例如与本化合物密切相关的西替利嗪,作为选择性 H1 组胺受体拮抗剂。这些化合物通过阻断组胺受体和减少过敏反应,在治疗荨麻疹和过敏性鼻炎等疾病方面是有效的 (Arlette,1991 年)。

合成和化学性质

合成研究证明了创建相关化合物的实用性,突出了它们在包括药物在内的各种应用中的潜力。例如,N-(2,6-二甲苯基)-2-哌嗪-1-基-乙酰胺的合成展示了一个简单的过程,该过程产生具有显着产率的产品,说明了该化合物大规模生产的可行性 (Guillaume 等人,2003 年)。

抗菌和抗癌活性

合成了一系列基于相似结构的衍生物,并评估了它们的抗菌和抗癌活性。这些研究表明,某些化合物显示出显着的抗菌活性,与环丙沙星和氟康唑等标准药物相当,而抗癌活性虽然低于 5-氟尿嘧啶和 tomudex 等标准药物。分子对接研究进一步表明,这些化合物可以作为合理设计抗癌分子的先导 (Mehta 等人,2019 年)。

ACAT-1 抑制剂开发

另一种相关化合物已被确定为一种水溶性强效人酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT-1) 抑制剂,对 ACAT-2 具有显着的选择性。这一发现对于开发治疗涉及 ACAT-1 过表达的疾病至关重要,展示了这些化合物的潜在治疗应用 (Shibuya 等人,2018 年)。

属性

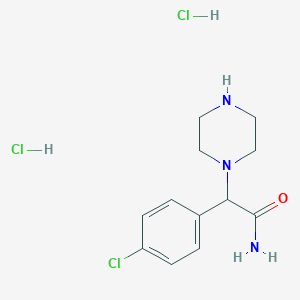

IUPAC Name |

2-(4-chlorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.2ClH/c13-10-3-1-9(2-4-10)11(12(14)17)16-7-5-15-6-8-16;;/h1-4,11,15H,5-8H2,(H2,14,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGSNIPVPIZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C(=O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)

![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)

![N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3018542.png)

![3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B3018548.png)